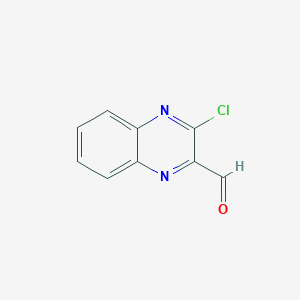

3-Chloroquinoxaline-2-carbaldehyde

描述

Overview of Quinoxaline (B1680401) Heterocycles in Contemporary Chemistry

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a privileged scaffold in modern chemistry. mdpi.com Its derivatives are of significant interest due to their wide array of biological and pharmacological activities. mdpi.comsapub.org These compounds have been extensively studied and have shown potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial agents. sapub.orgnih.govresearchgate.netwisdomlib.org The versatility of the quinoxaline ring system allows for diverse substitutions, leading to a high degree of molecular diversity and a broad spectrum of applications. pharmatutor.org In addition to their medicinal importance, quinoxaline derivatives are also utilized as dyes, organic semiconductors, and electroluminescent materials. pharmatutor.org

Significance of Quinoxaline-2-carbaldehyde (B121957) Scaffolds in Research

Within the broad family of quinoxaline derivatives, quinoxaline-2-carbaldehyde scaffolds are particularly valuable as synthetic intermediates. ijfans.org The aldehyde functional group at the 2-position is highly reactive and serves as a key handle for the construction of more complex molecular architectures. This reactivity allows for a variety of chemical transformations, including condensation reactions, cycloadditions, and multicomponent reactions, enabling the synthesis of a wide range of novel heterocyclic systems. nih.govresearchgate.net The resulting compounds often exhibit interesting biological properties, making quinoxaline-2-carbaldehyde a crucial building block in drug discovery and materials science. ijfans.org

Rationale for Academic Investigation of Halogenated Quinoxaline-2-carbaldehydes

The introduction of a halogen atom, such as chlorine, onto the quinoxaline-2-carbaldehyde scaffold significantly influences its chemical reactivity and biological profile. Halogenation can enhance the electrophilic character of the quinoxaline ring, making it more susceptible to nucleophilic substitution reactions. mdpi.com This property is particularly useful for the synthesis of new derivatives where the halogen can be displaced by various nucleophiles to introduce new functional groups. mdpi.com Furthermore, the presence of a halogen can modulate the lipophilicity and electronic properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic properties. nih.govacs.org For instance, halogenated quinoxaline derivatives have been investigated for their potential as anticancer agents. nih.govacs.org

Contextualizing 3-Chloroquinoxaline-2-carbaldehyde within Medicinal Chemistry and Organic Synthesis Research

This compound is a specific halogenated quinoxaline-2-carbaldehyde that has garnered attention in both medicinal chemistry and organic synthesis research. Its unique structure, featuring a reactive aldehyde group and a displaceable chlorine atom, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. semanticscholar.orgresearchgate.net In medicinal chemistry, it serves as a key intermediate for the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. sapub.orgnih.govmdpi.com The ability to modify both the aldehyde and the chloro-substituent allows for the fine-tuning of biological activity. In organic synthesis, its utility lies in its capacity to participate in a wide range of chemical reactions to construct complex fused heterocyclic systems. nih.govresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C9H5ClN2O | N/A |

| Molecular Weight | 192.61 g/mol | N/A |

| Appearance | White solid | nih.gov |

| Melting Point | Not specified | N/A |

| Solubility | Soluble in petroleum ether/ethyl acetate (B1210297) mixture | nih.gov |

Interactive Data Table: Spectroscopic Data for 2-Chloroquinoline-3-carbaldehyde (B1585622) (A related compound)

| Spectroscopy | Data | Reference |

| IR | Available | chemicalbook.com |

| 1H NMR | Available | chemicalbook.com |

| 13C NMR | Available | chemicalbook.com |

| Mass Spec | Available | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-chloroquinoxaline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9-8(5-13)11-6-3-1-2-4-7(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMMXMOMXZQXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507910 | |

| Record name | 3-Chloroquinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49568-68-5 | |

| Record name | 3-Chloroquinoxaline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloroquinoxaline 2 Carbaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 3-chloroquinoxaline-2-carbaldehyde is a primary site for nucleophilic attack and condensation reactions. Its electrophilic carbon atom readily reacts with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles, resulting in the formation of a tetrahedral intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol. pressbooks.publibretexts.org For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with ethyl lithiodiazoacetate in THF leads to the formation of a hydroxypropanoate derivative in high yield. umich.edu

Another significant nucleophilic addition is the Morita-Baylis-Hillman (MBH) reaction. The reaction of 2-chloroquinoline-3-carbaldehyde (B1585622) with acrylates or acrylonitrile (B1666552) under ultrasonic irradiation provides the corresponding MBH adducts in good yields. umich.edusemanticscholar.org These adducts can be further functionalized. umich.edu

The reactivity of the aldehyde is influenced by both steric and electronic factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.org Aromatic aldehydes, however, can be less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl group less electrophilic. libretexts.org

Condensation Reactions: Formation of Schiff Bases and Hydrazones

The aldehyde moiety readily undergoes condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases. nih.gov For example, 3-chlorobenzo[f]quinoline-2-carbaldehyde reacts with various nucleophiles, including 4-aminoacetophenone and 1,2-diaminoethane, to form corresponding heterocyclic structures. researchgate.net The reaction of 2-chloroquinoline-3-carbaldehydes with amines like morpholine (B109124) in the presence of a catalyst can yield 2-morpholinoquinoline-3-carbaldehydes. nih.gov

Similarly, condensation with hydrazines and hydrazides produces hydrazones. nih.gov The reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303) gives 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This can then be reacted with other aldehydes to form hydrazono-quinolines. nih.gov The use of catalysts can increase the yield and reduce the reaction time for these condensation reactions. nih.gov

These condensation reactions are pivotal in the synthesis of a wide array of fused and binary heterocyclic systems. For example, the condensation of 2-chloroquinoline-3-carbaldehyde with various amines and amides has been extensively studied. semanticscholar.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 3-Chlorobenzo[f]quinoline-2-carbaldehyde | 4-Aminoacetophenone | Schiff Base | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine Hydrate | Hydrazone | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde | Phenyl Hydrazine | Schiff Base | nih.gov |

Oxidation and Reduction Pathways

The aldehyde group of this compound can be both oxidized and reduced to yield carboxylic acids and alcohols, respectively.

Oxidation: Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. For instance, oxidation of 2-chloroquinoline-3-carbaldehyde with alkaline silver nitrate (B79036) in ethanol (B145695) produces the corresponding carboxylic acid in good yields. researchgate.net Similarly, treatment with alkaline potassium permanganate (B83412) can also effect this transformation. sapub.org The resulting 2-chloroquinoline-3-carboxylic acids are valuable intermediates for the synthesis of other complex heterocycles. researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this purpose. semanticscholar.orgsemanticscholar.org For example, reduction of 2-chloroquinoline-3-carbaldehyde with NaBH₄ in methanol (B129727) yields (2-chloroquinolin-3-yl)methanol. semanticscholar.org This alcohol can then be used in further synthetic transformations. semanticscholar.org

Reactivity of the Chlorine Atom

The chlorine atom at the C-3 position of the quinoxaline (B1680401) ring is susceptible to nucleophilic substitution and participates in cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. nih.gov This reactivity is fundamental to the construction of diverse quinoxaline derivatives. A wide range of nucleophiles, including amines, thiols, and alkoxides, can be used to replace the chlorine atom. semanticscholar.orglibretexts.org

For example, treatment of 2-chloroquinoline-3-carbaldehydes with thiols such as naphthalene-2-thiol in the presence of a base like potassium carbonate in DMF results in the formation of the corresponding thioether. semanticscholar.org Similarly, reaction with 5-aryl-4H-1,2,4-triazole-3-thiol in refluxing ethanol provides 2-(5-aryl-4H-1,2,4-triazol-3-ylthio)quinoline-3-carbaldehydes. semanticscholar.org The reaction with amines, such as morpholine, can lead to the substitution of the chlorine atom to form 2-morpholinoquinoline-3-carbaldehydes. nih.gov

| Nucleophile | Product | Reference |

| Naphthalene-2-thiol | 2-(Naphthalen-2-ylthio)quinoline-3-carbaldehyde | semanticscholar.org |

| 5-Aryl-4H-1,2,4-triazole-3-thiol | 2-(5-Aryl-4H-1,2,4-triazol-3-ylthio)quinoline-3-carbaldehyde | semanticscholar.org |

| Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | nih.gov |

| Prenyl thiolate | 2-(Prenylthio)quinoline-3-carbaldehyde | semanticscholar.org |

| Prenyl alcoholate | 2-(Prenyloxy)quinoline-3-carbaldehyde | semanticscholar.org |

Cross-Coupling Reactivity of the C-Cl Bond

The carbon-chlorine bond in this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This allows for the introduction of aryl and vinyl groups at the C-3 position, enabling the synthesis of complex polyaromatic systems. nih.gov

For instance, the Suzuki-Miyaura cross-coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic acids in the presence of a palladium catalyst and a base exclusively affords the corresponding 4,6,8-triarylquinoline-3-carbaldehydes. nih.gov The choice of palladium source and ligands can be crucial for the success of these reactions. nih.gov While arylphosphines are common, alkylphosphine ligands can sometimes accelerate the catalytic cycle. nih.gov These cross-coupling reactions are instrumental in drug discovery and development for creating carbon-carbon bonds. nih.gov

Intramolecular Cyclization and Ring-Forming Reactions

The bifunctional nature of this compound makes it an exceptional substrate for intramolecular cyclization reactions. These reactions typically involve a binucleophile that reacts sequentially with both the aldehyde and the chloro-substituted carbon atom. The reaction of this compound with hydrazine hydrate, for example, leads to the formation of pyrazolo[3,4-b]quinolines, a class of fused heterocycles of significant interest. researchgate.netresearchgate.net The process involves an initial condensation at the aldehyde group, followed by an intramolecular cyclization that displaces the chloro substituent, resulting in a new, fused five-membered ring. researchgate.net

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the isolation of intermediates. wikipedia.org this compound is an ideal starting material for designing such efficient synthetic sequences. The reaction to form a fused pyrazolo[3,4-b]quinoxaline is a classic example of a cascade process. This transformation is initiated by the condensation of a nucleophile, such as hydrazine, with the carbaldehyde group. The resulting intermediate then undergoes a spontaneous intramolecular cyclization, a form of nucleophilic aromatic substitution, to forge the final heterocyclic system. arkat-usa.org This approach is highly atom-economical and allows for the rapid construction of complex molecular scaffolds from simple precursors. The synthesis of various pyrazolo[3,4-g]quinoxalines has been achieved through related multi-step, one-pot procedures, highlighting the utility of cascade strategies in generating molecular diversity. arkat-usa.org

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 1H-Indazole-5,6-diamine and 1,2-dicarbonyl compounds | Microwave irradiation | Substituted Pyrazolo[3,4-g]quinoxalines | arkat-usa.org |

| Quinoxalinequinone and diazomethane | Dipolar cycloaddition at –50 °C | Pyrazolo[3,4-g]quinoxaline | arkat-usa.org |

| Methoxy-quinoxalinequinone and diazomethane | Dipolar cycloaddition at 0 °C | Methylated Pyrazolo[3,4-g]quinoxaline | arkat-usa.org |

In many cyclization reactions involving this compound, a base plays a crucial role in facilitating the reaction. The base can function in several ways. Firstly, it can act by deprotonating the nucleophilic species, thereby increasing its nucleophilicity and promoting its initial attack on the electrophilic aldehyde carbon. Secondly, in the subsequent cyclization step, the base can facilitate the intramolecular nucleophilic substitution of the chlorine atom. Finally, after the ring closure, a base is often essential for the final aromatization step, which involves the elimination of a proton and the chloride ion (as HCl) to yield a thermodynamically stable, aromatic fused system. For instance, bases like anhydrous potassium carbonate are commonly employed to promote the reaction between a chloro-aldehyde and a nucleophile to form a fused ring. researchgate.net

Regioselectivity becomes a critical consideration when this compound reacts with an unsymmetrical binucleophile. A prominent example is the reaction with a substituted hydrazine (e.g., methylhydrazine) to form pyrazolo[3,4-b]quinolines. The cyclization can theoretically produce two different regioisomers, depending on which nitrogen atom of the hydrazine attacks the carbon bearing the chloro group. The regiochemistry of the pyrazole (B372694) ring formation is often determined using advanced analytical techniques such as two-dimensional Nuclear Magnetic Resonance (2D NMR). nih.gov The choice of catalyst can also be a determining factor in controlling the regioselectivity of multicomponent reactions that lead to pyrazolo[3,4-b]quinoline derivatives. researchgate.net The ability to control the orientation of substituents on the newly formed ring is vital for developing structure-activity relationships in drug discovery.

Influence of Quinoxaline Ring System Conjugation on Reactivity and Redox Properties

The quinoxaline ring is an aromatic, π-conjugated system containing two nitrogen atoms, which makes it inherently electron-deficient. The presence of both a chloro group and a carbaldehyde group, which are strongly electron-withdrawing, further decreases the electron density of the ring system. This extended conjugation profoundly influences the molecule's reactivity. Specifically, it enhances the electrophilicity of the carbon atom attached to the chlorine, making it highly susceptible to nucleophilic aromatic substitution, a key step in many of its cyclization reactions. Furthermore, such π-conjugated systems are known to be redox-active. The introduction of metal centers or modifications to the conjugated backbone can alter these electronic properties, which is a key area of research in the development of new functional materials.

Reaction Pathway Elucidation and Mechanistic Studies

Elucidating the reaction pathways of this compound is essential for optimizing reaction conditions and designing new synthetic routes. For the synthesis of fused heterocycles like pyrazolo[3,4-b]quinolines, the mechanism is generally accepted to proceed through a well-defined sequence.

Condensation: The reaction initiates with the nucleophilic attack of a primary amine of the binucleophile (e.g., hydrazine) on the electrophilic carbon of the aldehyde group, followed by dehydration to form an imine (or hydrazone) intermediate.

Intramolecular Cyclization: The second nucleophilic center of the intermediate then attacks the carbon atom bonded to the chlorine atom in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This step forms the new heterocyclic ring.

Aromatization: The final step is the elimination of hydrogen chloride (HCl) from the cyclized intermediate to yield the stable, aromatic fused product.

Mechanistic studies often employ spectroscopic methods like NMR to identify intermediates and confirm the structures of the final products, thereby providing evidence for the proposed reaction pathway. nih.gov

Design, Synthesis, and Exploration of 3 Chloroquinoxaline 2 Carbaldehyde Derivatives and Analogues

Structural Modification Strategies of the 3-Chloroquinoxaline-2-carbaldehyde Core

The this compound molecule presents two primary sites for chemical modification: the chlorine atom at the 3-position and the carbaldehyde (aldehyde) group at the 2-position. These reactive sites allow for a diverse range of structural modifications, leading to the synthesis of various derivatives with potentially unique chemical and biological properties.

The chlorine atom can be substituted through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. The aldehyde group, on the other hand, is susceptible to a variety of transformations common to carbonyl compounds. These include condensation reactions to form Schiff bases, oxidation to carboxylic acids, and reduction to alcohols. researchgate.netresearchgate.net

These modification strategies are fundamental to the synthesis of the various classes of quinoxaline (B1680401) derivatives discussed in the subsequent sections.

Synthesis of Quinoxaline-Based Schiff Bases and Their Metal Complexes

Schiff bases are a class of compounds formed by the condensation of a primary amine with an aldehyde or ketone. bibliomed.org The aldehyde group of this compound readily reacts with various primary amines to yield quinoxaline-based Schiff bases. These compounds are of interest not only for their intrinsic properties but also as ligands for the formation of metal complexes. bibliomed.orgijfans.org

The synthesis of these Schiff bases typically involves a straightforward condensation reaction. For example, the reaction of this compound with semicarbazide (B1199961) and furfurylamine (B118560) has been reported to yield the corresponding Schiff bases, which can then be used to form complexes with various transition metals. ijfans.org The resulting metal complexes often exhibit distinct geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion and the specific Schiff base ligand. ijfans.orgnih.gov

Table 1: Examples of Quinoxaline-Based Schiff Base Metal Complexes

| Metal Ion | Schiff Base Ligand Derived From | General Formula of Complex | Reported Geometry |

| Mn(II) | This compound and Semicarbazide (QSC) | [M(QSC)Cl2] | Tetrahedral |

| Co(II) | This compound and Semicarbazide (QSC) | [M(QSC)Cl2] | Tetrahedral |

| Ni(II) | This compound and Semicarbazide (QSC) | [M(QSC)Cl2] | Tetrahedral |

| Cu(II) | This compound and Semicarbazide (QSC) | [M(QSC)Cl2] | Square Planar |

| Various | This compound and Furfurylamine (QFA) | [M(QFA)2Cl2] | Octahedral |

Data sourced from Yusuff et al. ijfans.org

The coordination of the Schiff base ligands to the metal centers can occur through the nitrogen atom of the azomethine group and another donor atom, such as oxygen or sulfur, if present in the amine precursor. epa.govresearchgate.net This chelation plays a crucial role in the stability and properties of the resulting metal complexes. ijfans.org

Quinoxaline Carboxamide Derivatives

Quinoxaline carboxamide derivatives represent another important class of compounds synthesized from the this compound core. nih.govresearchgate.net The synthesis of these derivatives often involves the initial oxidation of the aldehyde group to a carboxylic acid, followed by the formation of an amide bond.

A general synthetic route involves the oxidation of this compound to 3-chloroquinoxaline-2-carboxylic acid. This carboxylic acid can then be activated, for example, by conversion to its acid chloride, and subsequently reacted with a variety of amines to yield the corresponding N-substituted quinoxaline-2-carboxamides. nih.gov Alternatively, coupling agents can be employed to facilitate the direct amidation of the carboxylic acid. nih.gov

Researchers have synthesized series of N-phenyl and N-benzyl quinoxaline-2-carboxamides and evaluated their biological activities. nih.gov The nature of the substituent on the amide nitrogen can be systematically varied to explore structure-activity relationships. nih.gov

Table 2: Synthesis of Quinoxaline-5-Carboxamide Derivatives

| Starting Material | Reagents and Conditions | Intermediate/Product |

| Methyl 2,3-diaminobenzoate | a) Oxalic acid monohydrate, methanol (B129727), 140°C, 3 h | Methyl quinoxaline-5-carboxylate |

| Methyl quinoxaline-5-carboxylate | b) SOCl₂, DMF, THF, MeOH, reflux | Quinoxaline-5-carboxylic acid methyl ester |

| Quinoxaline-5-carboxylic acid methyl ester | c) NaOH, MeOH, water, reflux | Quinoxaline-5-carboxylic acid |

| Quinoxaline-5-carboxylic acid | d) Pivaloyl chloride, DCM, TEA, R-NH₂, r.t., 1.0 h | Quinoxaline-5-carboxamide derivatives |

Adapted from research on the synthesis of quinoxaline-5-carboxamide derivatives. researchgate.net

Quinoxaline Sulfonamide Derivatives

Quinoxaline sulfonamides are another class of derivatives that have been synthesized and investigated. mdpi.comijpras.com The synthesis of these compounds can be achieved by introducing a sulfonamide group onto the quinoxaline scaffold.

One synthetic approach involves the chlorosulfonation of a quinoxaline derivative, such as 2,3-diphenylquinoxaline, to produce the corresponding quinoxaline sulfonyl chloride. mdpi.comresearchgate.net This sulfonyl chloride can then be reacted with various primary or secondary amines in a basic medium to afford the desired N-substituted quinoxaline sulfonamides. mdpi.com The yields of these reactions can vary depending on the nature of the amine used. mdpi.com

Another strategy involves the reaction of a quinoxaline anhydride (B1165640) with substituted sulfonamides. mdpi.com This method provides an alternative route to quinoxaline sulfonamide derivatives.

Table 3: Synthesis of Substituted Quinoxaline Sulfonamides

| Starting Material | Reagent | Product | Yield (%) |

| 2,3-Diphenylquinoxaline | Chlorosulfonic acid | 2,3-Diphenylquinoxaline-6-sulfonyl chloride | 76 |

| 2,3-Diphenylquinoxaline-6-sulfonyl chloride | Primary amines (in basic medium) | Substituted quinoxaline sulfonamides | 53-78 |

Data from Ingle and coworkers. mdpi.com

Quinoxaline 1,4-Di-N-Oxide Derivatives

Quinoxaline 1,4-di-N-oxides are a subclass of quinoxaline derivatives characterized by the presence of two N-oxide functionalities on the quinoxaline ring system. scispace.comnih.gov These compounds have garnered significant attention due to their diverse biological activities. nih.gov

The synthesis of quinoxaline 1,4-di-N-oxides is often achieved through the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) with a β-dicarbonyl compound or an enamine. scispace.comresearchgate.netmdpi.com This reaction provides a versatile method for accessing a wide range of substituted quinoxaline 1,4-di-N-oxides. scispace.comresearchgate.net The use of solid supports as catalysts in a solvent-free environment has been explored to improve the efficiency and reduce the reaction times of the Beirut reaction. scispace.com

Modifications to the this compound core to introduce the 1,4-di-N-oxide functionality would typically involve a multi-step synthesis starting from a suitable benzofuroxan precursor. For instance, a series of sulfonamide-derived quinoxaline 1,4-dioxides were synthesized starting from 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide, which was obtained through a multi-step process. nih.gov

Table 4: Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives using Solid Supports

| Solid Support | Yield (%) (Room Temperature) | Yield (%) (Microwave) |

| Silica gel | Low | Moderate |

| Florisil | Good | High |

| Alumina | Low | Moderate |

| Montmorillonite KSF | Good | High |

| Montmorillonite K10 | Good | High |

Data from a study on the synthesis of ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives. scispace.com

Fused Pyrrolo[2,3-b]quinoxaline and Pyrido[3,4-b]quinoxaline Systems

The fusion of additional heterocyclic rings to the quinoxaline core can lead to the formation of more complex and structurally diverse systems. The synthesis of fused pyrrolo[2,3-b]quinoxalines and pyrido[3,4-b]quinoxalines often utilizes this compound or its derivatives as key building blocks.

The synthesis of pyrrolo[2,3-b]quinoxalines has been achieved through various methods, including copper-catalyzed coupling-cyclization-desulfinylation of 3-alkynyl-2-chloroquinoxalines with t-butyl sulfinamide. researchgate.netnih.gov This one-pot synthesis provides a rapid route to this class of compounds. nih.gov Another approach involves the condensation of o-phenylenediamines with substituted 3-hydroxy-3-pyrroline-2-ones in glacial acetic acid. researchgate.netrsc.org

Pyrido[3,4-b]quinoxaline systems can be synthesized through intramolecular cyclization reactions. For example, the intramolecular cyclization of N-alkyl quaternary salts of 2-quinoxaline-2-carboxaldehyde hydrazones can afford pyrazolo[3,4-b]quinoxalines in good yields. rsc.org The reaction of quinoxaline-2-carbaldehyde (B121957) with ethyl (E)-3-aminocrotonate has been shown to yield ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate. researchgate.net Furthermore, deprotometalation-trapping reactions have been used to halogenate 2,3-diphenylpyrido[3,4-b]pyrazine, which can then undergo further coupling reactions. mdpi.com

Oxadiazole-Quinoxaline Hybrid Scaffolds

The development of hybrid molecules, which combine two or more pharmacophores, is a strategy employed in medicinal chemistry to enhance biological activity. mdpi.com Oxadiazole-quinoxaline hybrids have been synthesized and investigated for their potential applications. mdpi.comnih.gov

The synthesis of these hybrid scaffolds typically involves a multi-step sequence. mdpi.com A common approach begins with the reaction of an appropriate o-phenylenediamine (B120857) with diethylketomalonate to form a quinoxaline ester. mdpi.com This ester is then converted to the corresponding hydrazide by treatment with hydrazine (B178648) hydrate (B1144303). Subsequent N-acylation with an appropriate acyl chloride, followed by cyclization in a dehydrating agent like phosphorus oxychloride, yields the desired 1,3,4-oxadiazole-quinoxaline hybrid. mdpi.com

Table 5: General Synthetic Route for 1,3,4-Oxadiazole-Chloroquinoxalines

| Step | Reactants | Product |

| 1 | o-Phenylenediamine, Diethylketomalonate | Quinoxaline ester |

| 2 | Quinoxaline ester, Hydrazine hydrate | Quinoxaline hydrazide |

| 3 | Quinoxaline hydrazide, Acyl chloride | N-Acyl quinoxaline hydrazide |

| 4 | N-Acyl quinoxaline hydrazide, POCl₃ | 1,3,4-Oxadiazole-chloroquinoxaline |

Based on the synthetic scheme reported by Carta et al. mdpi.com

The substituents on both the quinoxaline ring and the phenyl ring attached to the oxadiazole can be varied to create a library of hybrid compounds for further investigation. mdpi.comnih.govresearchgate.netresearchgate.net

Comparative Studies with Structurally Similar Heterocycles (e.g., Chloroquinoline-Carbaldehydes, Chloropyrazine-Carbaldehydes)

The chemical reactivity and potential applications of this compound can be further understood by comparing its structural and electronic properties with those of analogous heterocyclic aldehydes, namely chloroquinoline-carbaldehydes and chloropyrazine-carbaldehydes. These compounds share the common feature of a chlorine atom and a formyl group attached to a nitrogen-containing aromatic ring system, yet the arrangement and number of nitrogen atoms within the rings lead to distinct differences in their chemical behavior.

The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds to produce their corresponding aldehydes. organic-chemistry.org This reaction involves an electrophilic substitution using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgresearchgate.net The reactivity of the substrate towards this electrophilic attack is a key factor in the success of the synthesis.

A well-documented example is the synthesis of 2-chloroquinoline-3-carbaldehyde (B1585622) from N-phenylacetamide via the Vilsmeier-Haack reaction. chemicalbook.com In this process, the N-phenylacetamide undergoes cyclization and formylation. The electron-donating nature of the acetamido group facilitates the electrophilic substitution on the benzene (B151609) ring, leading to the formation of the quinoline (B57606) scaffold. The presence of an electron-donating group on the aniline (B41778) precursor generally leads to good yields of the corresponding 2-chloro-3-formylquinolines.

While a direct synthesis of this compound via a one-pot Vilsmeier-Haack reaction on a simple precursor is not extensively documented, the principles of the reaction suggest that a suitably activated precursor would be necessary. The quinoxaline ring system is generally more electron-deficient than the quinoline system due to the presence of the second nitrogen atom. This inherent electronic property can influence the feasibility and conditions required for electrophilic substitution reactions like the Vilsmeier-Haack formylation.

In contrast, the synthesis of chloropyrazine-carbaldehydes can also be approached using similar strategies. For instance, the synthesis of 5-chloro-2-formylpyridine (B1588523), a related chloro-azine-carbaldehyde, has been achieved through the Vilsmeier-Haack reaction. pipzine-chem.com This suggests that, with appropriate starting materials, the formylation of a pre-existing chloropyrazine ring or a precursor that can cyclize into it is a viable synthetic route.

The reactivity of these chloro-heterocyclic aldehydes is largely dictated by the interplay of the electron-withdrawing effects of the chlorine atom, the formyl group, and the nitrogen atoms in the heterocyclic ring. These electronic effects render the carbonyl carbon highly electrophilic and the chlorine-bearing carbon susceptible to nucleophilic substitution.

Comparative Reactivity and Properties:

To illustrate the differences and similarities, a comparative table of key characteristics is presented below. It is important to note that while extensive data is available for 2-chloroquinoline-3-carbaldehyde, the data for this compound and chloropyrazine-carbaldehydes is less comprehensively documented in readily available literature. Therefore, some properties for the latter compounds are inferred based on general principles of heterocyclic chemistry.

| Property | 2-Chloroquinoline-3-carbaldehyde | This compound (Inferred) | Chloropyrazine-Carbaldehydes (General) |

| Synthesis | Well-established via Vilsmeier-Haack reaction of N-arylacetamides. chemicalbook.com | Plausible via Vilsmeier-Haack on a suitable precursor or multi-step synthesis involving cyclization followed by chlorination and formylation. | Can be synthesized via Vilsmeier-Haack reaction on appropriate precursors. pipzine-chem.com |

| Reactivity of Aldehyde Group | Undergoes typical aldehyde reactions: condensation, oxidation, reduction, and formation of Schiff bases. organic-chemistry.org | Expected to undergo similar reactions as its quinoline analogue, potentially with enhanced reactivity due to the second nitrogen atom. | The formyl group is reactive towards nucleophiles, participating in reactions like acetal (B89532) formation. pipzine-chem.com |

| Reactivity of Chloro Group | Susceptible to nucleophilic substitution by various nucleophiles (amines, alkoxides, thiols). organic-chemistry.org | The chloro group is expected to be highly activated towards nucleophilic substitution due to the electron-withdrawing nature of the two nitrogen atoms. | The chlorine atom is generally activated for nucleophilic substitution, influenced by the position of the formyl group and nitrogen atoms. |

| Electronic Nature of the Ring | Electron-deficient, but less so than quinoxaline. | More electron-deficient than the quinoline ring system due to the presence of two nitrogen atoms. | The pyrazine (B50134) ring is electron-deficient. |

| Potential for Further Functionalization | A versatile building block for the synthesis of fused heterocyclic systems. organic-chemistry.orgchemicalbook.com | High potential as a synthon for fused pyrazino[2,3-b]- and pyrazino[2,3-c]-heterocycles. | Serves as a key intermediate for the synthesis of more complex heterocyclic structures. pipzine-chem.com |

Detailed Research Findings:

Research on 2-chloroquinoline-3-carbaldehyde has demonstrated its utility as a versatile precursor for a wide array of derivatives. The aldehyde functionality readily undergoes condensation reactions with active methylene (B1212753) compounds, amines, and hydrazines to form Schiff bases, hydrazones, and various heterocyclic adducts. organic-chemistry.org The chlorine atom at the 2-position is a good leaving group, facilitating nucleophilic substitution reactions with amines, alcohols, and thiols, leading to a diverse range of 2-substituted quinoline derivatives. organic-chemistry.org Furthermore, the combination of the chloro and formyl groups allows for tandem reactions, leading to the construction of complex fused ring systems like pyrano[2,3-b]quinolines and thiazolo[4,5-b]quinolines.

For This compound , while specific research findings are limited, its reactivity can be predicted based on the known chemistry of quinoxalines. The presence of two nitrogen atoms in the pyrazine ring of the quinoxaline system significantly lowers the electron density of the entire ring system compared to quinoline. This would make the carbonyl carbon of the carbaldehyde group even more electrophilic and the chlorine atom more susceptible to nucleophilic attack. Consequently, one would expect this compound to be a highly reactive intermediate for the synthesis of novel quinoxaline derivatives and fused heterocyclic systems.

In the case of chloropyrazine-carbaldehydes , their chemistry is also characterized by the electrophilic nature of the formyl group and the lability of the chloro substituent. For example, 5-chloro-2-formylpyridine undergoes nucleophilic attack at the formyl carbon and can participate in redox reactions where the formyl group is oxidized to a carboxylic acid or reduced to a hydroxymethyl group. pipzine-chem.com The pyridine (B92270) ring itself can undergo electrophilic substitution, although the presence of the electron-withdrawing chloro and formyl groups would make this challenging. pipzine-chem.com

Biological Activities and Pharmacological Potential of 3 Chloroquinoxaline 2 Carbaldehyde and Its Derivatives

Antimicrobial Efficacy

Derivatives of 3-chloroquinoxaline-2-carbaldehyde have been investigated for their efficacy against a range of microbial pathogens, including bacteria and fungi. The introduction of various pharmacophores through the reactive aldehyde and chloro groups of the parent molecule has led to the development of compounds with notable antimicrobial activities.

Antibacterial Activity (Gram-Positive and Gram-Negative)

The antibacterial potential of derivatives of the closely related 2-chloroquinoline-3-carbaldehyde (B1585622) has been explored, offering insights into the potential of this compound derivatives. For instance, Schiff bases prepared by condensing 2-chloroquinoline-3-carbaldehyde derivatives with a substituted 5-benzimidazolecarboxylic hydrazide were found to inhibit E. coli strains with Minimum Inhibitory Concentrations (MICs) in the range of 25 to 50 μg/mL. nih.gov Other studies on Schiff bases derived from 2-chloro-3-quinolinecarboxaldehyde have shown moderate antibacterial effects, with MICs ranging from 256 to 2048 μg/mL. researchgate.net

Furthermore, a bromo derivative of a substituted 3-cyano-5-methyl-2-(((2-morpholinoquinolin-3-yl)methyl)amino)thiophene, synthesized from a 2-chloroquinoline-3-carbaldehyde precursor, demonstrated significant antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii. nih.gov In contrast, some 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones showed no antibacterial activity against Salmonella typhi, E. coli, Bacillus subtilis, and Staphylococcus aureus. nih.gov

While specific data for this compound derivatives is limited, the broader class of quinoxaline (B1680401) derivatives has shown significant antibacterial properties. For example, some synthesized quinoxaline derivatives exhibit a broad spectrum of activity. nih.gov The modification of the quinoxaline nucleus, often through the introduction of Schiff base linkages, has been a common strategy to enhance antibacterial efficacy. nih.govnih.govresearchgate.netscirp.org

Table 1: Antibacterial Activity of Selected Quinoxaline and Quinoline (B57606) Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC/IZD) | Reference(s) |

|---|---|---|---|

| Schiff bases of 2-chloroquinoline-3-carbaldehyde | Escherichia coli | MIC: 25-50 µg/mL | nih.gov |

| 2-Chloro-3-quinolinecarboxaldehyde Schiff bases | Various bacteria | MIC: 256-2048 µg/mL | researchgate.net |

| Bromo derivative of a substituted thiophene | E. coli, S. aureus, B. spizizenii | Not specified | nih.gov |

| 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | S. typhi, E. coli, B. subtilis, S. aureus | Inactive | nih.gov |

Antifungal Activity

The antifungal potential of quinoxaline derivatives has also been an area of active research. Thiosemicarbazones, a class of compounds readily synthesized from aldehydes, are known for their antifungal properties. mdpi.com Their mechanism of action can involve the disruption of fungal cell membranes and inhibition of protein synthesis. mdpi.com

A specific quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, has demonstrated notable antifungal activity against various Candida species, including Candida albicans, Candida glabrata, and Candida parapsilosis, with efficacy comparable or superior to Amphotericin B in some cases. nih.gov This highlights the potential of the quinoxaline scaffold in the development of new antifungal agents.

Similarly, a bromo derivative of a substituted thiophene, originating from a 2-chloroquinoline-3-carbaldehyde, exhibited antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata. nih.gov However, certain 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones were found to be inactive against Aspergillus niger. nih.gov Thiosemicarbazone-chalcones have also shown effectiveness against various fungal pathogens, including Aspergillus and Candida species. nih.gov

Table 2: Antifungal Activity of Selected Quinoxaline and Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Activity | Reference(s) |

|---|---|---|---|

| 3-Hydrazinoquinoxaline-2-thiol | Candida species | Higher efficacy than Amphotericin B against some isolates | nih.gov |

| Bromo derivative of a substituted thiophene | Aspergillus Niger, A. Brasiliensis, C. Lunata | Active | nih.gov |

| 2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones | Aspergillus niger | Inactive | nih.gov |

| Thiosemicarbazone-chalcones | Aspergillus, Candida, Sporothrix species | MICs ranging from 0.011-1.777 µmol/ml | nih.gov |

Antitubercular Potential

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Quinoxaline derivatives have emerged as a promising class of compounds in this regard. nih.gov For instance, quinoxaline-alkynyl derivatives have been synthesized and evaluated for their activity against the M. tuberculosis H37Rv strain, with several compounds showing MIC90 values below 10 µM. researchgate.net Notably, derivatives containing a nitro group at the 6-position of the quinoxaline ring were generally more active. researchgate.net

Furthermore, quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives have demonstrated potent anti-TB activity. nih.gov Compounds with electron-withdrawing groups like CF3, Cl, or F at position 7 of the quinoxaline ring were particularly active. nih.gov Another study identified 2-carboxyquinoxalines as bactericidal agents against M. tuberculosis, acting as noncovalent inhibitors of DprE1, an essential enzyme for mycobacterial cell wall biogenesis. nih.gov Derivatives of 2-chloroquinoline-3-carbaldehyde have also been investigated, with some showing moderate antitubercular activity. samipubco.com

Table 3: Antitubercular Activity of Selected Quinoxaline Derivatives

| Compound/Derivative Class | Target/Strain | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Quinoxaline-alkynyl derivatives | M. tuberculosis H37RV | MIC90 < 10 µM for several compounds | researchgate.net |

| Quinoxaline-2-carboxamide 1,4-di-N-oxides | M. tuberculosis | IC90 of 1.07-4.65 µM for active compounds | nih.gov |

| 2-Carboxyquinoxalines | M. tuberculosis | MIC99 of 3.1 µM for lead compound | nih.gov |

| 3-((1H-Benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives | M. tuberculosis H37RV | Moderate activity | samipubco.com |

Antiviral Activities

The antiviral properties of quinoxaline derivatives have gained significant interest, particularly in the context of respiratory viruses. nih.govrsc.org The structural features of the quinoxaline nucleus make it a suitable scaffold for designing inhibitors of various viral targets.

Activity Against Respiratory Pathogens (e.g., SARS-CoV-2)

Quinoxaline derivatives have been identified as potential inhibitors of several respiratory viruses, including influenza and coronaviruses. nih.govrsc.orgnih.gov In the wake of the COVID-19 pandemic, research has focused on the potential of these compounds against SARS-CoV-2. nih.govrsc.org

In silico docking studies have been employed to evaluate the binding affinity of quinoxaline derivatives to SARS-CoV-2 proteins. nih.gov A novel molecular framework based on a 3-alkynyl substituted 2-chloroquinoxaline (B48734) structure was designed and showed moderate to decent binding affinities to the nucleotide-binding site of the SARS-CoV-2 nucleocapsid (N) protein. nih.gov While direct experimental data for this compound derivatives against SARS-CoV-2 is emerging, the broader class of quinoline analogues has demonstrated in vitro antiviral activity against a panel of coronaviruses, including SARS-CoV-2. kuleuven.be

Interaction with Viral Proteins (e.g., N-protein)

The mechanism of antiviral action of quinoxaline derivatives often involves interaction with key viral proteins. nih.gov The SARS-CoV-2 N-protein is a crucial target as it is involved in viral replication and is a potential binding site for inhibitors. nih.gov As mentioned, a 3-alkynyl substituted 2-chloroquinoxaline template has been computationally evaluated for its interaction with the N-protein's nucleotide-binding site. nih.gov

Another quinoxaline derivative, 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline, has been proposed as a potent inhibitor of human Cyclophilin A (CypA), an enzyme that has a high binding affinity to the SARS-CoV nucleocapsid protein. nih.gov Additionally, some quinoxaline derivatives have been shown through computational studies to bind with high affinity to the main protease (Mpro or 3CLpro) of SARS-CoV-2, indicating their potential to inhibit viral replication. nih.govamazonaws.com The development of quinoline-containing inhibitors targeting the papain-like protease (PLpro) of SARS-CoV-2 is also an active area of research. amazonaws.com

Table 4: Interaction of Quinoxaline and Quinoline Derivatives with Viral Proteins

| Compound/Derivative Class | Viral Protein Target | Method of Study | Finding | Reference(s) |

|---|---|---|---|---|

| 3-Alkynyl substituted 2-chloroquinoxaline | SARS-CoV-2 N-protein | Molecular Docking | Decent to moderate binding affinities | nih.gov |

| 2,3-di(furan-2-yl)-6-(...)-amino quinoxaline | Human Cyclophilin A (interacts with SARS-CoV N.P.) | Not specified | Potent inhibitor | nih.gov |

| Quinoxaline derivatives | SARS-CoV-2 Mpro (3CLpro) | Computational Docking | High binding affinity | nih.gov |

| Quinoline-containing inhibitors | SARS-CoV-2 PLpro | X-ray crystallography, in vivo studies | Potent inhibition and antiviral activity | amazonaws.com |

| Chloroquine and Hydroxychloroquine | SARS-CoV-2 E protein, nsp10/nsp14, nsp10/nsp16 | Docking and Simulation | Influenced functionality | nih.gov |

Anticancer and Antitumor Properties

Derivatives of the quinoxaline nucleus are a subject of intense investigation for their potential as anticancer agents. Modifications of the this compound template have led to the development of compounds with significant cytotoxic and antitumor activities, operating through various mechanisms.

In Vitro Cytotoxicity Against Various Tumor Cell Lines

A significant body of research has demonstrated the cytotoxic effects of quinoxaline derivatives against a spectrum of human cancer cell lines. The versatility of the this compound starting material allows for the synthesis of derivatives with potent, broad-spectrum or selective anticancer activity.

For instance, a series of thirty-eight newly synthesized 3-arylaminoquinoxaline-2-carboxamide derivatives, derived from the core quinoxaline structure, were evaluated for their cytotoxicity against five human cancer cell lines. nih.gov One of the most potent compounds, N-(3-Aminopropyl)-3-(4-chlorophenyl) amino-quinoxaline-2-carboxamide (designated as 6be), demonstrated significant anti-proliferative effects. nih.gov Similarly, other studies on quinoxaline derivatives have reported marked cytotoxicity. One such compound, Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione, was found to be highly cytotoxic against human gastric adenocarcinoma cells (MKN 45), with an IC50 value of 0.073 µM, which was more potent than the standard anticancer drugs adriamycin and cis-platin in that study. nih.gov

Another quinoxaline derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), has been shown to induce dose-dependent growth inhibition in several malignant T-cell lines, including HTLV-1 positive (C91-PL, HuT-102) and negative (CEM, Jurkat) cells. nih.gov The cytotoxic effects of various quinoxaline derivatives have been tested against a wide range of cancer cell lines, as detailed in the table below.

| Cell Line | Cancer Type | Derivative Type | Observed Effect (IC50) | Reference |

| MGC-803 | Gastric Cancer | 3-Arylaminoquinoxaline-2-carboxamide | Potent Anti-proliferation | nih.gov |

| MKN 45 | Gastric Adenocarcinoma | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | 0.073 µM | nih.gov |

| PC 14 | Lung Adenocarcinoma | Quinoxaline Derivatives | Cytotoxicity Observed | nih.gov |

| Colon 205 | Colon Adenocarcinoma | Quinoxaline Derivatives | Cytotoxicity Observed | nih.gov |

| C91-PL, HuT-102 | Adult T-cell Leukemia (HTLV-1+) | 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Dose-dependent growth inhibition | nih.gov |

| CEM, Jurkat | Malignant T-cells (HTLV-1-) | 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | Dose-dependent growth inhibition | nih.gov |

| HCT 116, HT-29 | Colon Cancer | Cinnamaldehyde-Rich Cinnamon Extract (for comparison) | Dose-dependent decrease in cell viability | mdpi.com |

Apoptotic Induction Mechanisms

The anticancer activity of quinoxaline derivatives is often mediated by their ability to induce apoptosis, or programmed cell death, in cancer cells. Research into the molecular mechanisms has revealed that these compounds can interfere with key signaling pathways that regulate cell survival and death. nih.govnih.gov

Derivatives of 3-arylaminoquinoxaline-2-carboxamide have been found to induce apoptosis in MGC-803 gastric cancer cells by inhibiting the PI3K-Akt-mTOR signaling pathway. nih.gov This inhibition occurs through the downregulation of PI3K, Akt, p-Akt, and p-mTOR levels. nih.gov Further investigation showed that this activity leads to the activation of the p53 tumor suppressor pathway. nih.gov Consequently, there is a modulation of downstream target genes, including the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2, which causes fluctuations in intracellular reactive oxygen species (ROS), calcium levels (Ca2+), and a reduction in the mitochondrial membrane potential, ultimately triggering apoptosis. nih.gov

Similarly, the derivative 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) induces apoptosis in malignant T-cells by modulating transforming growth factor (TGF) expression. nih.gov DCQ treatment was observed to increase TGF-beta1 transcript levels while decreasing TGF-alpha mRNA. nih.gov This treatment also led to an upregulation of p53 and p21 proteins, which are critical mediators of cell cycle arrest and apoptosis, and a reduction in the level of the anti-apoptotic protein Bcl-2α. nih.gov The induction of apoptosis is a complex process involving both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways, both of which can be targeted by quinoxaline compounds. mdpi.com

Hypoxia-Selective Cytotoxicity

Solid tumors often contain regions of low oxygen concentration, or hypoxia, which can render them resistant to conventional chemotherapy and radiation. Compounds that are selectively toxic to hypoxic cells are therefore of significant therapeutic interest. Certain quinoxaline derivatives, particularly N-oxides, have been investigated for this property. nih.gov

For example, 7-chloro-2-thienylcarbonyl-3-trifluoromethylquinoxaline 1,4-dioxide, a quinoxaline N-oxide derivative, has been shown to exhibit hypoxia-selective cytotoxicity against human cancer cell lines. nih.gov This selective action is linked to its ability to cause redox-activated DNA cleavage under hypoxic conditions, a mechanism that mirrors the well-known hypoxia-activated prodrug, tirapazamine. nih.gov The hypoxic environment facilitates the reduction of the N-oxide group, generating a radical species that can damage DNA, leading to cell death. nih.gov This property makes such quinoxaline derivatives promising candidates for targeting the resistant hypoxic cores of solid tumors.

Enzyme Inhibition Studies

The biological activity of this compound derivatives extends to the inhibition of various enzymes, which is a key strategy in the treatment of several diseases, including diabetes and neurodegenerative disorders.

α-Amylase and α-Glucosidase Inhibition

Inhibitors of α-amylase and α-glucosidase are therapeutic targets for managing type 2 diabetes mellitus. These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose in the digestive tract. By inhibiting them, the rate of glucose absorption can be slowed, helping to manage post-prandial hyperglycemia. nih.govnih.gov

While many natural and synthetic compounds have been studied for this purpose, specific research focusing on this compound derivatives as inhibitors of α-amylase and α-glucosidase is not extensively reported in the reviewed literature. However, the broad inhibitory potential of heterocyclic compounds suggests this as a possible area for future investigation. For context, studies on other compounds like 3-oxolupenal and katononic acid have demonstrated significant inhibition of both α-amylase and α-glucosidase, with binding affinities in the range of 10⁴–10⁵ M⁻¹, indicating a strong interaction with the enzymes' active sites. nih.gov Similarly, various derivatives based on other heterocyclic cores, such as 1,2,4-triazole, have shown potent α-glucosidase inhibition, often exceeding that of the standard drug acarbose. nih.gov

Other Enzyme Target Interactions

Beyond carbohydrate-metabolizing enzymes, derivatives of the quinoxaline scaffold have been shown to interact with other critical enzyme targets.

As mentioned previously, 3-arylaminoquinoxaline-2-carboxamide derivatives function as inhibitors of the PI3K/Akt/mTOR signaling pathway, targeting the phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are kinases crucial for cell growth and proliferation. nih.gov Quinolines, the parent class of compounds, have been noted for their potential as inhibitors of tyrosine kinase PDGF-RTK and DNA gyrase B. nih.gov Furthermore, related heterocyclic structures are known to inhibit other important enzymes. For example, some epipodophyllotoxin (B191179) derivatives, a class of anticancer agents, function as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication. nih.gov This indicates a broad potential for quinoxaline derivatives to be developed as specific inhibitors for a range of enzyme targets.

Receptor Antagonism Studies (e.g., Serotonin (3) Receptor Antagonism)

Derivatives of this compound have been investigated for their potential to act as receptor antagonists, particularly targeting the serotonin-3 (5-HT3) receptor. A study focused on a series of 3-chloroquinoxaline-2-carboxamides, which are structurally related to this compound, demonstrated notable 5-HT3 receptor antagonistic activity. These compounds were synthesized and evaluated in vitro using a longitudinal muscle-myenteric plexus (LMMP) preparation from guinea pig ileum. The antagonistic effects were measured against the 5-HT3 agonist, 2-methyl-5-HT. nih.gov

One particular derivative, compound 3g in the series, exhibited significant 5-HT3 antagonistic activity with a pA2 value of 6.4, which is comparable to the standard antagonist ondansetron (B39145) (pA2 6.9). nih.gov Other compounds in the series also showed mild to moderate antagonistic activities. nih.gov This suggests that the 3-chloroquinoxaline scaffold is a promising pharmacophore for the development of novel 5-HT3 receptor antagonists, which are clinically important for managing chemotherapy-induced nausea and vomiting.

| Compound | 5-HT3 Antagonistic Activity (pA2) | Reference |

| Compound 3g | 6.4 | nih.gov |

| Ondansetron (Standard) | 6.9 | nih.gov |

Antimalarial Activity

The quinoxaline nucleus is a key structural motif in a variety of compounds exhibiting antimalarial properties. Research into derivatives of the quinoxaline scaffold has shown promising results against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While direct studies on this compound are limited in this specific context, related quinoxaline derivatives have demonstrated significant antimalarial potential.

For instance, a series of 3-arylquinoxaline-2-carbonitrile 1,4-dioxide derivatives have been synthesized and tested for their in vitro and in vivo activity against chloroquine-resistant strains of P. falciparum. nih.gov These studies revealed that the quinoxaline 1,4-dioxide derivatives were generally more potent than their reduced quinoxaline counterparts. nih.gov The most effective compounds were those with no substituents on the quinoxaline ring at positions 6 and 7, and with a hydrogen or chloro substituent at the para position of the phenyl group. nih.gov This highlights the importance of the substitution pattern on the quinoxaline core for antimalarial efficacy.

Another study focused on hybrids of quinoline, a related heterocyclic system, with other pharmacophores, demonstrating the potential of these scaffolds in developing new antimalarial agents. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for antimalarial drug discovery, warranting further investigation.

Neuropharmacological Effects

The neuropharmacological potential of quinoxaline derivatives has been an area of active research. researchgate.netresearchgate.net Studies on various quinoxalinone derivatives, which are structurally related to the this compound core, have revealed a range of effects on the central nervous system (CNS). These include sedative, anticonvulsant, and anxiolytic activities. researchgate.net

For example, certain synthesized quinoxalinone derivatives have been investigated in mice and rats for their effects on sedation, convulsions, and anxiety. researchgate.net One compound, N,N-dibenzyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide, was identified as a particularly active CNS depressant. researchgate.net Other derivatives, such as 6-nitro-1,4-dihydroquinoxaline-2,3-dione and 1,2,3,4-tetrahydro-quinoxaline-2,3-dione, have shown notable anxiolytic effects in mice. researchgate.net Additionally, significant anticonvulsant activity has been observed for compounds like 6-chloro-1,4-dihydro-quinoxaline-2,3-dione. researchgate.net These findings highlight the versatility of the quinoxaline scaffold in modulating CNS activity and suggest that derivatives of this compound could be explored for their neuropharmacological properties.

Structure-Activity Relationship (SAR) Studies for Biological Activities

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological activities.

In the context of 5-HT3 receptor antagonism , the nature of the substituent at the 2-position of the quinoxaline ring is critical. The conversion of the carbaldehyde group to a carboxamide and subsequent linkage to appropriate Mannich bases of p-aminophenol was key to achieving potent antagonistic activity. nih.gov

For antimalarial activity , SAR studies on related 3-arylquinoxaline-2-carbonitrile derivatives have shown that the oxidation state of the quinoxaline core and the substitution pattern on both the quinoxaline and the aryl rings significantly influence potency. Quinoxaline 1,4-dioxides were found to be more active than their non-oxidized counterparts. nih.gov Furthermore, the absence of substituents at positions 6 and 7 of the quinoxaline ring and the presence of a hydrogen or chloro group on the para-position of the C3-phenyl ring were associated with the best activity. nih.gov

Regarding anti-inflammatory and analgesic properties , the substitution at the 2- and 3-positions of the quinoxaline ring plays a significant role. The introduction of aminoalcohol side chains has been shown to confer both anti-inflammatory and analgesic effects. nih.gov

These SAR findings provide a rational basis for the design and synthesis of new this compound derivatives with enhanced and specific biological activities.

Mechanistic Insights into Biological Action (e.g., Covalent Bond Formation with Enzymes)

Understanding the mechanism of action at a molecular level is fundamental to drug development. For derivatives related to this compound, one of the proposed mechanisms of action involves the formation of covalent bonds with target enzymes. This is particularly relevant for compounds designed as enzyme inhibitors.

For instance, chloromethyl ketone derivatives, which share a reactive functional group, have been studied as inhibitors of human chymase, a serine protease. The electrophilic nature of the chloromethyl ketone group allows it to react with nucleophilic residues, such as the serine in the active site of the enzyme, leading to irreversible inhibition through covalent bond formation. nih.gov

While not directly involving this compound, the principle of covalent modification can be extrapolated. The aldehyde group in this compound can also act as an electrophile, potentially reacting with nucleophilic amino acid residues (e.g., lysine, cysteine) in the active site of target enzymes to form a Schiff base or other covalent adducts. This covalent interaction can lead to potent and often irreversible inhibition of enzyme activity. Such a mechanism could be a key factor in the observed biological effects of certain quinoxaline derivatives and represents a promising avenue for the design of targeted covalent inhibitors.

Applications Beyond Medicinal Chemistry

Organic Electronics and Materials Science

3-Chloroquinoxaline-2-carbaldehyde is recognized as a valuable organic monomer for the construction of advanced materials, including those with applications in organic electronics. bldpharm.com The quinoxaline (B1680401) moiety itself is a well-known electron-deficient system, which is a desirable characteristic for creating n-type (electron-transporting) organic semiconductors. The aldehyde functionality provides a convenient handle for polymerization and incorporation into larger conjugated systems.

Derivatives and materials synthesized from this compound are explored for their potential use in various electronic devices. The ability to form extended, ordered structures, such as in Covalent Organic Frameworks (COFs), makes it a key precursor for fabricating materials with tunable electronic properties. bldpharm.comnih.gov These materials are investigated for applications in fields ranging from thin-film transistors to photovoltaic cells.

Catalysis and Ligand Design

In the realm of catalysis, this compound serves as a precursor for designing specialized ligands for metal complexes. The aldehyde group can readily undergo condensation reactions, most notably with primary amines to form Schiff bases. These Schiff base derivatives, featuring an imine (C=N) bond, are highly effective coordinating agents for a variety of transition metals.

The resulting metal complexes can function as catalysts for a range of organic transformations. The electronic properties of the quinoxaline ring can influence the catalytic activity of the metal center. Furthermore, the chlorine atom at the 3-position can be substituted, allowing for further modification and fine-tuning of the ligand's steric and electronic environment to optimize catalytic performance. While specific catalytic systems based directly on this aldehyde are a niche area of research, the principles are well-established with analogous compounds like 2-chloroquinoline-3-carbaldehyde (B1585622), where catalysts such as L-proline have been used effectively in condensation reactions. nih.gov

Development of Agrochemicals and Specialty Chemicals

The quinoline (B57606) and quinoxaline scaffolds are present in a number of biologically active compounds, including those with agrochemical applications. Heterocyclic compounds containing these ring systems have been investigated for potential use as herbicides and insecticides. researchgate.netresearchgate.net this compound acts as a versatile intermediate for the synthesis of more complex molecules within this sector. researchgate.net Its reactivity allows for the introduction of various functional groups, leading to the generation of libraries of compounds that can be screened for desired agrochemical activity. As a readily available building block, it is classified among specialty chemicals used for custom synthesis in various industrial applications. thermofisher.comchemicalbook.com

Fluorescent Probes and Sensors (e.g., Metal Ion Detection)

A significant application for this compound is in the development of chemosensors, particularly fluorescent and colorimetric probes for metal ion detection. nih.govresearchgate.net The operational principle relies on the formation of a Schiff base by reacting the aldehyde with a suitable amine-containing molecule. This reaction creates a ligand that can selectively bind to specific metal ions. jmchemsci.com

Upon binding with a metal ion such as Cu²⁺, Fe³⁺, or V⁵⁺, the electronic structure of the Schiff base ligand is altered, leading to a detectable change in its photophysical properties. nih.govresearchgate.net This can manifest as a visible color change (colorimetric sensing) or an enhancement or quenching of its fluorescence (fluorometric sensing). nih.gov The quinoxaline core can contribute to the fluorescent properties of the final sensor molecule. This approach allows for the sensitive and selective detection of metal ions in environmental and biological samples. nih.govnih.gov

Table 1: Principle of Metal Ion Sensing using this compound Derivatives

| Step | Description | Chemical Entity | Purpose |

| 1 | Synthesis of Ligand | Schiff base formed from this compound and an amine. | Creates a molecule capable of binding to metal ions. |

| 2 | Complexation | The Schiff base ligand coordinates with a target metal ion (e.g., Cu²⁺, Fe³⁺). nih.gov | Selective interaction between the sensor and the analyte. |

| 3 | Signal Transduction | The binding event alters the electronic properties of the ligand. | Causes a measurable change in color or fluorescence. nih.gov |

| 4 | Detection | The change in optical properties is measured by spectroscopy. | Quantifies the presence and concentration of the metal ion. |

Building Blocks for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures, constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net this compound is an ideal building block for COF synthesis due to its rigid structure and reactive aldehyde group. bldpharm.comnih.gov

The aldehyde can participate in reversible condensation reactions, typically with multitopic amines, to form crystalline networks with imine linkages. nih.gov The resulting quinoxaline-based COFs possess permanent porosity and a large surface area, making them suitable for applications in gas storage, separation, and catalysis. nih.gov A key advantage of using a quinoxaline-based unit is the ability to introduce nitrogen atoms into the framework's backbone, which can create specific binding sites and enhance the material's functionality. nih.gov The synthesis of the first quinoxaline-based COF demonstrated the utility of this chemical family in creating highly ordered, modifiable, and functional nanoporous materials. nih.gov

Table 2: Role of this compound in COF Synthesis

| Component/Parameter | Role/Type | Description | Reference |

| Building Block | Aldehyde Monomer | This compound provides the reactive sites for polymerization. | bldpharm.comnih.gov |

| Co-monomer | Multitopic Amine | Reacts with the aldehyde to form the framework (e.g., 1,3,5-triaminobenzene). | nih.gov |

| Linkage Chemistry | Imine Condensation | The reaction between the aldehyde and amine groups forms robust C=N bonds. | nih.gov |

| Resulting Material | Quinoxaline-based COF | A crystalline, porous polymer with a periodic structure. | nih.gov |

| Potential Applications | Gas Separation, Catalysis | The ordered pores and functional backbone enable selective molecular processes. | nih.govresearchgate.net |

Theoretical and Computational Investigations of 3 Chloroquinoxaline 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 3-chloroquinoxaline-2-carbaldehyde at the electronic level.

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for investigating the electronic structure of molecules. nih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used DFT approach renowned for its accuracy in predicting molecular structures and thermochemical properties. nih.gov

For quinoxaline (B1680401) derivatives, DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize molecular geometries and analyze electronic and optical properties. nih.govresearchgate.net Such studies on related systems indicate that the introduction of different functional groups can fine-tune the electronic properties. For instance, the incorporation of electron-donating or electron-withdrawing groups into a quinoxaline core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. beilstein-journals.org This, in turn, influences the molecule's reactivity, spectroscopic behavior, and potential applications in areas like organic solar cells. nih.govresearchgate.net

In the case of this compound, the chlorine atom at the 3-position and the carbaldehyde group at the 2-position are expected to significantly influence the electronic distribution within the quinoxaline ring system. The chlorine atom, being electronegative, would act as an electron-withdrawing group, while the carbaldehyde group also possesses electron-withdrawing characteristics. These features would likely lower the HOMO and LUMO energy levels, affecting the molecule's electron-accepting capabilities.

A theoretical study on various quinoxaline derivatives for photovoltaic applications demonstrated that DFT calculations could reliably predict excitation energies and spectroscopic behaviors. nih.gov The calculated HOMO and LUMO energies, along with the resulting energy gap, are crucial parameters for predicting the efficiency of such compounds in solar cells. nih.govresearchgate.net

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles, offering a 3D structural representation. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. A lower HOMO energy suggests a weaker electron donor. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. A lower LUMO energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements, such as core electrons, lone pairs, and bonds. uni-muenchen.deq-chem.com This method provides a quantitative description of bonding in terms of hybridization and orbital composition, as well as insights into charge delocalization through the analysis of donor-acceptor interactions. uni-muenchen.dewisc.edu

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy associated with these interactions, often estimated using second-order perturbation theory, quantifies the extent of delocalization from the idealized Lewis structure. wisc.edu

| NBO Interaction Type | Description | Potential Findings for this compound |

| σ → σ | Interaction between a filled sigma bonding orbital and an empty sigma antibonding orbital. | Indicates hyperconjugative effects that can influence bond lengths and strengths. |

| n → σ | Interaction between a filled non-bonding (lone pair) orbital and an empty sigma antibonding orbital. | Significant n → σ* interactions involving nitrogen or oxygen lone pairs can indicate strong delocalization effects. |

| π → π | Interaction between a filled pi bonding orbital and an empty pi antibonding orbital. | Describes the delocalization of pi-electrons within the aromatic quinoxaline ring system. |

| n → π | Interaction between a lone pair and an empty pi antibonding orbital. | Can indicate the participation of heteroatom lone pairs in the pi-system, affecting aromaticity and reactivity. |

The Fukui function, f(r), is a concept within DFT that helps to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com It describes the change in electron density at a specific point when an electron is added to or removed from the system. wikipedia.org By condensing the Fukui function to individual atoms, one can obtain reactivity indices that point to the most susceptible atomic sites for a chemical reaction. scm.comnih.gov

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron addition)

f-(r) for electrophilic attack (electron removal)

f0(r) for radical attack

High values of f+(r) indicate sites prone to attack by nucleophiles, while high values of f-(r) suggest sites susceptible to attack by electrophiles. faccts.de For this compound, one would expect the carbon atom of the carbaldehyde group to be a primary site for nucleophilic attack, which would be reflected in a high f+(r) value. The nitrogen atoms and the chlorine atom, with their lone pairs, might be susceptible to electrophilic attack, indicated by their f-(r) values. The analysis of Fukui functions can provide a more nuanced and quantitative picture of reactivity compared to simple electronegativity arguments.

Molecular Docking Studies for Receptor/Enzyme Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the binding modes of potential inhibitors. nih.govresearchgate.net

Although specific docking studies for this compound are not widely reported, numerous studies have been conducted on other quinoxaline derivatives, highlighting their potential as inhibitors for various protein targets, including kinases, reverse transcriptase, and enzymes involved in cancer and other diseases. nih.govnih.govmdpi.comrsc.orgresearchgate.net For example, quinoxaline derivatives have been investigated as inhibitors of EGFR (Epidermal Growth Factor Receptor) and COX-2 (Cyclooxygenase-2), which are important targets in cancer and inflammation, respectively. rsc.orgresearchgate.net Docking studies of these derivatives have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, within the active sites of these proteins. rsc.org